![molecular formula C15H14FNO4S B2934970 2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-29-9](/img/structure/B2934970.png)

2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide

Übersicht

Beschreibung

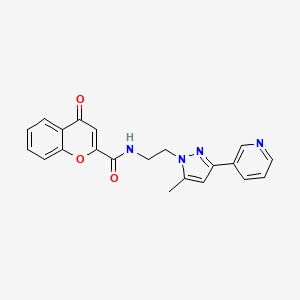

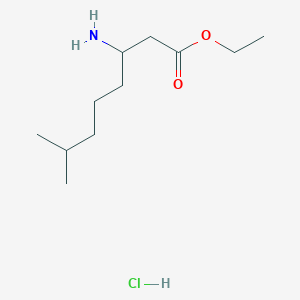

“2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C15H14FNO4S . It is a synthetic compound and its detailed description including its chemical properties, structure, melting point, boiling point, density, molecular weight, and physical properties can be found in various chemical databases .

Molecular Structure Analysis

The molecular structure of “2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide” can be analyzed based on its molecular formula C15H14FNO4S . It contains a fluorophenyl sulfonyl group attached to an acetamide group, which is further attached to a methoxyphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide” include its molecular weight, which is 323.34 . Other properties such as melting point, boiling point, and density can be found in chemical databases .Wissenschaftliche Forschungsanwendungen

Chemical Modification of Membranes

This compound's derivatives have been used to understand the chemical modification of membranes, specifically regarding the permeability and transport functions in biological systems. For instance, studies on amino-reactive reagents and their effects on anion and cation permeability of the human red blood cell highlight the role of sulfhydryl and amino groups in ion transport across cell membranes. Such research provides insights into the fundamental processes governing cell physiology and the potential therapeutic targeting of membrane transport mechanisms (Knauf & Rothstein, 1971).

Modulation of the Immune Response

Another area of application is in the modulation of immune responses, where derivatives of 2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide have shown potential. Research into compounds like CL 259,763 demonstrates the ability to modify the reactivity of lymphoid cell populations and enhance the immune response to tumors, highlighting its potential in cancer immunotherapy and as an immunomodulating agent (Wang et al., 2004).

Proton Exchange Membranes

In the field of materials science, particularly for fuel cell applications, this compound's derivatives have been investigated for their suitability as proton exchange membranes. The development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers, incorporating sulfonated 4-fluorobenzophenone units, has demonstrated high proton conductivity and suitable properties for use in fuel cells, illustrating the compound's versatility and application in renewable energy technologies (Kim, Robertson, & Guiver, 2008).

Synthesis and Application in Carbohydrate Chemistry

The compound has also been utilized in the synthesis and protection of hydroxyl groups in carbohydrate chemistry. The development of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor showcases its utility in the selective protection and deprotection of hydroxyl groups, facilitating complex carbohydrate synthesis (Spjut, Qian, & Elofsson, 2010).

Restoration of Cytolytic T-Lymphocyte Response

Furthermore, compounds like CL 259, 763 have been investigated for their ability to restore cytolytic T-lymphocyte responses in immunocompromised models. Such studies are crucial for understanding how to enhance the body's natural immune response against cancers and potentially for the development of novel immunotherapies (Wang et al., 1988).

Wirkmechanismus

Target of Action

Similar compounds have been studied and found to interact with key functional proteins in bacterial cell division . These proteins, such as FtsZ, are considered potential targets for the development of novel antibacterial agents .

Mode of Action

This interaction could potentially inhibit the activity of the target proteins, disrupting the normal processes within the cell .

Biochemical Pathways

For instance, if the compound inhibits a protein involved in bacterial cell division, it could potentially disrupt the cell division process, affecting the growth and proliferation of the bacteria .

Pharmacokinetics

Similar compounds have been found to exhibit significant activity against certain bacterial strains, suggesting that they may have favorable bioavailability .

Result of Action

Based on the potential targets and mode of action, it is likely that the compound disrupts normal cellular processes, leading to a decrease in bacterial growth and proliferation .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4S/c1-21-13-6-4-12(5-7-13)17-15(18)10-22(19,20)14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZAHAGLVKJQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327084 | |

| Record name | 2-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648989 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide | |

CAS RN |

339097-29-9 | |

| Record name | 2-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2934889.png)

![Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2934890.png)

![2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2934894.png)

![methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate](/img/structure/B2934895.png)

![2-Pyridin-3-yl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2934896.png)

![(Z)-methyl 2-(6-bromo-2-((2,6-difluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2934901.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2934903.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934905.png)

![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2934910.png)